molecular formula C22H27NO3 B11524608 Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B11524608
M. Wt: 353.5 g/mol
InChI Key: UHGVOIJOFSZPSF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenoxyethyl groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C22H27NO3/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3

InChI Key

UHGVOIJOFSZPSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCOC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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